molecular formula C8H7BrN2 B1519350 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1150617-52-9

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1519350
CAS No.: 1150617-52-9
M. Wt: 211.06 g/mol
InChI Key: NWINRLXRPPSXIY-UHFFFAOYSA-N
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Description

“5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature .

Scientific Research Applications

Synthesis of Heterocycles

  • Fischer Cyclization : Alekseyev, Amirova, and Terenin (2015) developed a synthesis method for heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework using Fischer indole cyclization. This method is notable for its ability to build a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents from available starting materials (Alekseyev, Amirova, & Terenin, 2015).

Antibacterial Activity

  • Pyrrolopyridine Analogs of Nalidixic Acid : A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized by Toja, Kettenring, Goldstein, and Tarzia (1986), starting from ethyl 5-methyl-2-aminopyrrole-3-carboxylate. One of the compounds synthesized exhibited antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthesis of Analogues

  • Efficient Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridines : Nechayev, Gorobets, Kovalenko, and Tolmachev (2013) reported an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. This method was applied to synthesize a range of N6-substituted analogues, demonstrating its applicability for different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Synthesis of Natural Alkaloids

  • Synthesis of Variolin B and Deoxyvariolin B : Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) used 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the synthesis of natural alkaloids. This process involved selective and sequential C-N, C-C, and C-O palladium-mediated functionalization to synthesize variolin B, a significant marine alkaloid (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Rearrangement Processes

  • Rearrangement of Pyrrolo[3,2-b]pyridin-2-one Derivatives : Jones and Phipps (1974) studied the rearrangement of tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one. This research elucidated mechanisms for the rearrangement and provided insight into the chemistry of these compounds (Jones & Phipps, 1974).

Synthesis of Nucleosides

  • Pyrrolopyrimidine Nucleosides : Hinshaw, Gerster, Robins, and Townsend (1969) synthesized a series of 4,5-disubstituted-7-(β-d-ribofuranosyl)pyrrolo[2,3-d]pyrimidines related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. This work explored the chemical synthesis and potential biochemical significance of these tubercidin derivatives (Hinshaw, Gerster, Robins, & Townsend, 1969).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

Future Directions

The future research directions for “5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for various types of tumors .

Properties

IUPAC Name

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINRLXRPPSXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654010
Record name 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-52-9
Record name 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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